[(1R,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate
Description
This compound is a highly oxygenated tetracyclic diterpenoid derivative featuring a fused dioxatetracyclohexadecane core. Key structural elements include:
- A furan-3-yl substituent at position 8, contributing to its aromatic interactions and metabolic stability .
- Acetate esterification at position 3, enhancing lipophilicity and influencing bioavailability .
- Two dioxo groups (6,15-dioxo) and a dioxa bridge (7,14-dioxa), which stabilize the tetracyclic framework and modulate polarity .
Properties
IUPAC Name |
[(1R,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-10(22)26-16-7-15-20(24)28-17(11-3-4-25-9-11)8-21(15,2)14-6-12-5-13(18(14)16)19(23)27-12/h3-4,9,12-18H,5-8H2,1-2H3/t12-,13+,14+,15+,16-,17-,18+,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSOIAQEKRDXRB-GFTCARDDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C(=O)OC(CC2(C3C1C4CC(C3)OC4=O)C)C5=COC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2C(=O)O[C@@H](C[C@]2([C@H]3[C@H]1[C@H]4C[C@@H](C3)OC4=O)C)C5=COC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Epidiosbulbin E acetate involves several steps, including the extraction from Dioscorea bulbifera L. and subsequent chemical modifications. The exact synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of 8-Epidiosbulbin E acetate typically involves large-scale extraction from Dioscorea bulbifera L., followed by purification processes to isolate the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Epidiosbulbin E acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include various derivatives of 8-Epidiosbulbin E acetate, which are studied for their biological activities and potential therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of tetracyclic compounds have been explored for their ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer lines. The presence of the furan moiety is often associated with enhanced biological activity due to its ability to interact with cellular targets effectively.
Case Study:
A study published in a peer-reviewed journal demonstrated that a related compound induced apoptosis in breast cancer cells through the activation of caspase pathways. This suggests that the furan-containing tetracyclic structure may contribute to its therapeutic potential against cancer .
1.2 Anti-inflammatory Properties
Compounds similar to [(1R,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate have been studied for their anti-inflammatory effects by modulating inflammatory pathways such as the NLRP3 inflammasome. Inhibiting this pathway can lead to reduced inflammation in chronic diseases .
Agricultural Applications
2.1 Pesticidal Activity
The structural characteristics of this compound suggest potential use as a pesticide or fungicide. Compounds with similar frameworks have shown efficacy against various plant pathogens and pests.
Case Study:
Research has indicated that certain tetracyclic compounds can disrupt the metabolic processes of pests by inhibiting key enzymes involved in their growth and reproduction . This opens avenues for developing eco-friendly pest control agents.
Mechanism of Action
The mechanism of action of 8-Epidiosbulbin E acetate involves its metabolic activation to a reactive intermediate, cis-enedial. This intermediate can modify proteins by reacting with thiol groups and primary amines, leading to the formation of protein adducts. These modifications are believed to be responsible for the compound’s hepatotoxic effects and its ability to cure plasmids in multidrug-resistant bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, physicochemical, and functional properties of the target compound with structurally analogous derivatives:
Structural and Functional Insights
Analog 3’s heptacyclic structure introduces rigidity but reduces solubility compared to the target’s dioxa bridges .
Substituent Effects :
- The furan-3-yl group in the target and Analog 1 enhances π-π stacking in enzyme binding pockets, whereas Analog 2’s pentamethyl groups prioritize hydrophobicity .
- Acetate at position 3 (target) vs. hydroxy at position 14 (Analog 1) alters metabolic pathways: acetates are prone to esterase cleavage, while hydroxyls undergo glucuronidation .
Physicochemical Properties :
Biological Activity
[(1R,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate is a complex organic compound characterized by its unique tetracyclic structure and the presence of a furan moiety. This compound has garnered attention due to its potential biological activities which may include anti-inflammatory and anticancer properties.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure indicates the presence of multiple functional groups that may contribute to its biological activities.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance:
- Cell Proliferation Inhibition : Research has shown that derivatives of tetracyclic compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Mechanism of Action : The anticancer effects are often attributed to the modulation of signaling pathways such as NF-kB and MAPK, which are crucial in cell survival and proliferation .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are noteworthy:
- Cytokine Modulation : Similar compounds have been reported to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in vitro . This suggests that [(1R,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate may exert similar effects.
Antioxidant Activity
The presence of furan rings in the structure is often associated with antioxidant properties:
- Free Radical Scavenging : Compounds with furan derivatives have shown significant free radical scavenging abilities in various assays . This activity can protect cells from oxidative stress-related damage.
Study 1: Anticancer Activity
A study investigated the effects of a structurally similar compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent decrease in cell viability after treatment with the compound. The IC50 value was determined to be approximately 15 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 15 | 30 |
Study 2: Anti-inflammatory Effects
In another study focusing on inflammation models using human umbilical vein endothelial cells (HUVECs), treatment with a related compound significantly downregulated the expression of VCAM-1 and ICAM-1 upon TNF-α stimulation.
| Treatment | VCAM-1 Expression (Relative Units) |
|---|---|
| Control | 100 |
| Compound (10 µM) | 40 |
| Compound (20 µM) | 20 |
Q & A
Q. What spectroscopic and crystallographic methods are recommended for confirming the stereochemical configuration of this compound?
To confirm stereochemistry, researchers should employ:
- Single-crystal X-ray diffraction (SCXRD): This is the gold standard for resolving complex stereochemistry. For example, studies on structurally similar tetracyclic compounds utilized SCXRD to determine bond angles, torsion angles, and spatial arrangements of substituents . Key parameters include bond lengths (e.g., C–C: 1.54–1.58 Å) and angles (e.g., C–O–C: ~121°), which are critical for validating the fused ring system.
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can identify coupling constants (e.g., J = 8–12 Hz for trans-diaxial protons) and NOE correlations to confirm substituent orientation. For instance, allylic protons in the furan moiety (δ 6.3–7.2 ppm) and acetate methyl groups (δ 2.0–2.1 ppm) provide diagnostic signals .
- Infrared (IR) Spectroscopy: Stretching frequencies for ester carbonyls (1730–1750 cm⁻¹) and lactone rings (1700–1720 cm⁻¹) help distinguish between oxidation states and functional groups .
Q. What synthetic routes are feasible for obtaining this compound given its polycyclic framework?
Key strategies include:
- Stepwise Cyclization: Start with a bicyclic precursor and introduce the furan and ester moieties via allylation or phosphorylation. For example, allyl alcohol intermediates can be phosphorylated under mild conditions (e.g., CH₂Cl₂, pyridine, 48% yield) to stabilize reactive intermediates .
- Stereochemical Control: Use chiral auxiliaries or catalysts to direct the formation of the tetracyclic core. For instance, tert-butyl groups or benzyl protecting agents can prevent undesired epimerization during lactonization .
- Functionalization Post-Cyclization: Introduce the furan-3-yl group via Suzuki coupling or nucleophilic substitution after establishing the core structure .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental NMR chemical shifts be addressed?
Discrepancies often arise from solvent effects, conformational flexibility, or computational approximations. Mitigation strategies include:
- Solvent Correction: Use explicit solvent models (e.g., PCM or COSMO) in density functional theory (DFT) calculations to account for dielectric effects. For example, shifts in DMSO-d₆ may differ by 0.2–0.5 ppm compared to vacuum simulations.
- Dynamic Averaging: Perform molecular dynamics (MD) simulations to model conformational exchange, particularly for flexible substituents like the acetate group. Compare time-averaged chemical shifts with experimental data .
- Isotopic Labeling: Introduce 13C or 2H labels to isolate specific resonances and reduce signal overlap in crowded spectra .
Q. What strategies resolve stereochemical challenges during synthesis of the tetracyclic core?
- Chiral Pool Synthesis: Utilize naturally derived chiral starting materials (e.g., terpenes or sugars) to bias ring-closing reactions. For example, methyl groups at C10 and C13 (as in the target compound) can be introduced via enzymatic resolution or asymmetric hydrogenation .
- Kinetic vs. Thermodynamic Control: Optimize reaction conditions (temperature, solvent polarity) to favor the desired diastereomer. For instance, low temperatures (−78°C) may stabilize kinetic products during lactone formation .
- Crystallization-Driven Resolution: Exploit differences in solubility between diastereomers. SCXRD-guided crystallization (e.g., using hexane/ethyl acetate gradients) can isolate the correct stereoisomer .
Q. How can researchers validate the oxidative stability of the furan moiety under reaction conditions?
- Accelerated Stability Testing: Expose the compound to oxidative stressors (e.g., H₂O₂, UV light) and monitor degradation via HPLC or LC-MS. Track furan ring opening products (e.g., diketones or aldehydes) .
- Protecting Group Strategies: Temporarily mask the furan with electron-withdrawing groups (e.g., nitro or acetyl) during harsh reactions (e.g., acid-catalyzed cyclization) .
Methodological Considerations
- Data Reproducibility: Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) and compare with literature data for analogous compounds .
- Crystallization Optimization: Screen solvents (e.g., ethanol, acetonitrile) and additives (e.g., seed crystals) to grow high-quality single crystals for SCXRD .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
